O-ethyl N,N-dimethylcarbamothioate

Description

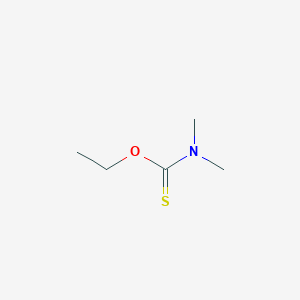

O-Ethyl N,N-dimethylcarbamothioate is a carbamothioate derivative characterized by the structural formula (CH₃)₂NCOS-OCH₂CH₃. This compound belongs to the class of thiocarbamate esters, where a thiocarbamate group (-N-COS-) is esterified with an ethyl group at the oxygen atom.

Carbamothioates are sulfur-containing analogs of carbamates, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution significantly alters their chemical reactivity, solubility, and biological activity compared to traditional carbamates. The N,N-dimethyl substituents on the carbamate nitrogen introduce steric and electronic effects that influence the compound’s stability and interactions with other molecules. This compound is hypothesized to serve as a chemical intermediate in organic synthesis, leveraging its thiocarbamate moiety for nucleophilic reactions or as a ligand in coordination chemistry .

Properties

CAS No. |

17996-38-2 |

|---|---|

Molecular Formula |

C5H11NOS |

Molecular Weight |

133.21 g/mol |

IUPAC Name |

O-ethyl N,N-dimethylcarbamothioate |

InChI |

InChI=1S/C5H11NOS/c1-4-7-5(8)6(2)3/h4H2,1-3H3 |

InChI Key |

IOGFKDCIPLVNMA-UHFFFAOYSA-N |

SMILES |

CCOC(=S)N(C)C |

Canonical SMILES |

CCOC(=S)N(C)C |

Synonyms |

N,N-Dimethylthiocarbamic acid O-ethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares O-ethyl N,N-dimethylcarbamothioate with three structurally related carbamothioates, highlighting differences in molecular features, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Hydrophobicity :

- The O-ethyl group in this compound confers moderate hydrophobicity (predicted logP ~1.5), making it less lipophilic than the O-(4-methoxyphenyl) analog (logP 3.1) . The aryl group in the latter enhances π-π interactions and membrane permeability, which is critical in drug design.

- The O-(2-methylpropyl) substituent in the N-ethylcarbamothioate increases molecular weight and logP (~2.8), suggesting greater lipophilicity .

The S-[2-(diethylamino)ethyl] group introduces a tertiary amine, enabling pH-dependent solubility and bioactivity, which is exploited in pharmacological studies .

Polar Surface Area (PSA): All O-substituted carbamothioates exhibit similar PSAs (~55 Ų), dominated by the thiocarbamate group. In contrast, the S-substituted analog has a lower PSA (~40 Ų) due to the non-polar diethylaminoethyl chain .

Functional Group Comparisons

- Thiocarbamate vs. Phosphonothioate: While phosphonothioates (e.g., O-ethyl methylphosphonothiolate, CAS 18005-40-8) share a sulfur atom in their structure, their phosphonate backbone (P=O/S) confers distinct reactivity, such as susceptibility to hydrolysis and use as organophosphate precursors . Carbamothioates, with their carbamate core (N-COS), are more stable under acidic conditions and less toxic .

- N,N-Dimethyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.